molecular formula C21H23N3O4 B4481634 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole

5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole

Cat. No.: B4481634
M. Wt: 381.4 g/mol
InChI Key: SQAPATKKZKKJEE-UHFFFAOYSA-N
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Description

The compound 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce various functional groups .

Scientific Research Applications

5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrrolidine derivatives, such as:

  • 3-(3-Methoxyphenyl)-1,2-oxazole
  • Pyrrolidin-2-YL derivatives
  • Other substituted oxazoles

Uniqueness

The uniqueness of 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(2)16-11-19(27-22-16)18-8-5-9-24(18)21(25)20-12-17(23-28-20)14-6-4-7-15(10-14)26-3/h4,6-7,10-13,18H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAPATKKZKKJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole

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